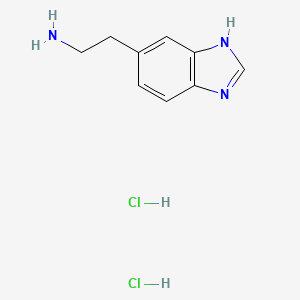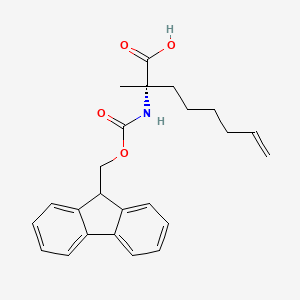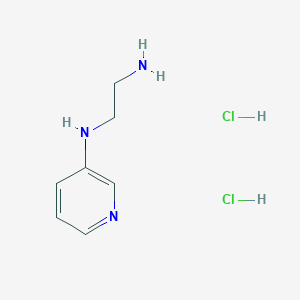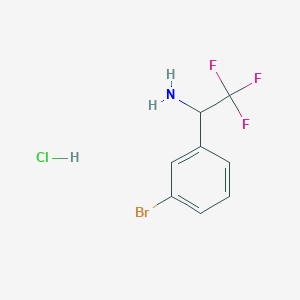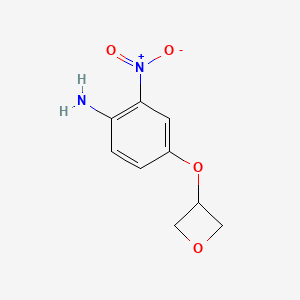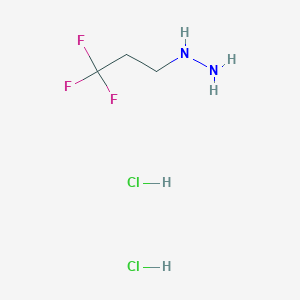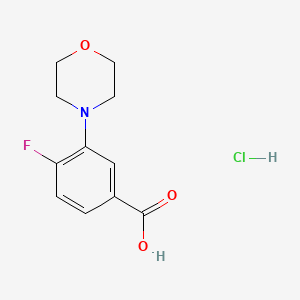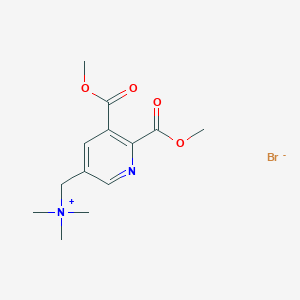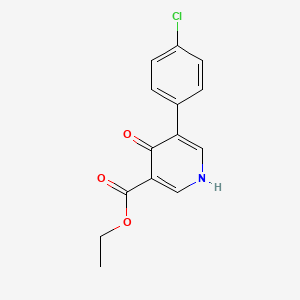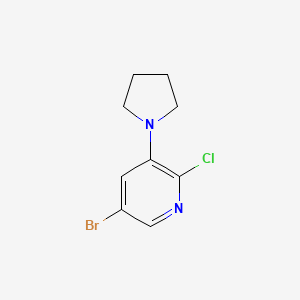
5-Bromo-2-chloro-3-(pyrrolidin-1-yl)pyridine
Overview
Description
5-Bromo-2-chloro-3-(pyrrolidin-1-yl)pyridine is a compound with the empirical formula C9H11BrN2. It has a molecular weight of 227.10 . This compound is an important organic intermediate used in agrochemicals, pharmaceuticals, and dyestuff fields .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported in the literature . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been described . This methodology has been used to synthesize a large number of 5-aminoaryl pyridines and 5-phenol pyridines .Molecular Structure Analysis
The molecular structure of 5-Bromo-2-chloro-3-(pyrrolidin-1-yl)pyridine can be represented by the SMILES string Brc1ccc(nc1)N2CCCC2 . The InChI representation is 1S/C9H11BrN2/c10-8-3-4-9(11-7-8)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2 .Chemical Reactions Analysis
The compound 5-Bromo-2-chloro-3-(pyrrolidin-1-yl)pyridine can undergo various chemical reactions. For instance, it can be used in the preparation of amino-2-chloropyridine via palladium-catalyzed amination . It can also be used to produce 5-Bromo-2-fluoropyridine via a halogen-exchange reaction using anhydrous potassium fluoride . Additionally, it can be used in the synthesis of 2-Chloro-5-(2,5-dimethoxyphenyl)pyridine via Suzuki coupling with 2,5-dimethoxyphenylboronic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Bromo-2-chloro-3-(pyrrolidin-1-yl)pyridine include a melting point of 65-69 °C (lit.) . It is a solid at room temperature .Scientific Research Applications
1. Synthesis of Pyridine Derivatives
Research has shown that 5-Bromo-2-chloro-3-(pyrrolidin-1-yl)pyridine is used in the synthesis of various pyridine derivatives, which are key intermediates in creating new chemical compounds. For instance, the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, an important intermediate in the production of chlor-antraniliprole, utilizes related pyridine compounds. This process is known for its simplicity and high yield, making it significant in the field of chemical synthesis (Niu Wen-bo, 2011).
2. Crystal Structure and Antitumor Activity
Studies on derivatives of 5-Bromo-2-chloro-pyridine have also delved into crystal structure analysis and their potential antitumor activities. For example, the stereostructures of the enantiomers of 5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide were investigated, highlighting their inhibitory effects on PI3Kα kinase, a key enzyme in cancer development. Such research is crucial in the development of novel drugs for cancer treatment (Zhixu Zhou et al., 2015).
3. Antiviral and Antimicrobial Activities
Compounds related to 5-Bromo-2-chloro-3-(pyrrolidin-1-yl)pyridine have demonstrated substantial antiviral and antimicrobial properties. For example, derivatives of tubercidin analogues, which include 5-bromo substituted compounds, have shown considerable activity against various RNA and DNA viruses, along with potent antibacterial properties. This aspect is particularly relevant for the development of new therapeutic agents in combating infectious diseases (D. Bergstrom et al., 1984).
4. Spectroscopic and Density Functional Theory Studies
Spectroscopic characterization and density functional theory studies have been conducted on related bromo-pyridine compounds. These studies are essential for understanding the molecular structure, electronic properties, and potential applications in various fields such as material science and pharmaceuticals (H. Vural & M. Kara, 2017).
5. Synthesis of Novel Bromo-substituted Derivatives
Research has also focused on synthesizing novel bromo-substituted derivatives, which include pyrrolidinyl groups. These compounds have shown promise in various applications, including antibacterial activities, highlighting their potential in medical and chemical research (L. Sarbu et al., 2019).
Safety And Hazards
The compound 5-Bromo-2-chloro-3-(pyrrolidin-1-yl)pyridine is classified as Acute Tox. 4 Oral, indicating that it is harmful if swallowed . It is also classified as Eye Irrit. 2 and Skin Irrit. 2, indicating that it causes skin irritation and serious eye irritation . It is also classified as STOT SE 3, indicating that it may cause respiratory irritation . The compound should be stored in a class 11 - Combustible Solids storage area .
properties
IUPAC Name |
5-bromo-2-chloro-3-pyrrolidin-1-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrClN2/c10-7-5-8(9(11)12-6-7)13-3-1-2-4-13/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZPBVTDXOKDJSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(N=CC(=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-chloro-3-(pyrrolidin-1-yl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(3-Bromophenyl)methyl]-4,4-difluoropiperidine](/img/structure/B1449318.png)

![6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1449321.png)
![Methyl (2S)-3-{1-[(benzyloxy)carbonyl]piperidin-4-yl}-4-oxo-1,3-oxazolidine-2-carboxylate](/img/structure/B1449322.png)
